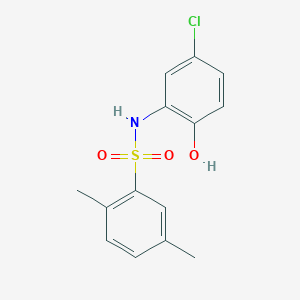

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-4-10(2)14(7-9)20(18,19)16-12-8-11(15)5-6-13(12)17/h3-8,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDKZZXOWZQYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or chloroform to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while substitution of the chlorine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. Additionally, the hydroxy and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chloro vs. Methyl Substitutions

- Target Compound : Features a 5-chloro-2-hydroxyphenyl group. The electron-withdrawing Cl atom may enhance electrophilic reactivity and influence binding to biological targets .

- N-(2-Hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide (CAS 915372-74-6): Replaces Cl with a 5-methyl group.

- N-(5-Chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57115) : Substitutes the hydroxyl group with a 2-methyl group. The absence of the OH moiety eliminates hydrogen-bonding capacity, likely altering solubility and target affinity .

Functional Group Modifications

- NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea) : Replaces the sulfonamide linker with a urea group. Urea derivatives often exhibit stronger hydrogen-bonding interactions, which could enhance receptor binding but reduce metabolic stability compared to sulfonamides .

- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2) : Substitutes the hydroxyl group with a methoxy group and adds a phenylethyl chain. The methoxy group increases lipophilicity, while the phenylethyl moiety may introduce steric hindrance, affecting target accessibility .

Antimicrobial Activity

- (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one : A chalcone derivative with the same 5-chloro-2-hydroxyphenyl group demonstrated antimicrobial activity against Gram-positive bacteria, suggesting that the chloro-hydroxyphenyl motif contributes to microbial membrane disruption .

- N-(3-Chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide (H57244) : Structural similarity to the target compound but lacks the hydroxyl group. While biological data are unavailable, its analogs are often explored as enzyme inhibitors or antimicrobial agents .

Receptor Modulation

- PNU-120596 (N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea) : A benzenesulfonamide-related compound with nicotinic acetylcholine receptor (nAChR) modulation activity. The presence of multiple substituents (Cl, OMe) highlights the importance of electronic effects in receptor interactions .

Physicochemical Properties

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and research findings.

Chemical Structure and Properties

The compound’s structure features a sulfonamide group attached to a phenolic moiety, which contributes to its biological activity. The presence of chlorine and hydroxyl groups enhances its binding affinity to biological targets.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : It mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This inhibition leads to antimicrobial effects by preventing bacterial growth.

- Hydrogen Bonding : The hydroxyl and chloro groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, particularly those resistant to traditional antibiotics. In vitro studies indicate that it effectively inhibits bacterial growth by disrupting folic acid synthesis pathways.

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer models. For instance, its derivatives have demonstrated selective cytotoxicity against hepatocellular carcinoma cell lines, with mechanisms involving the inhibition of key signaling pathways related to cell survival and proliferation .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected models by 70% compared to controls after 24 hours of treatment.

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro assays indicated that the compound inhibited HepG2 cell growth with an IC50 value of 15 µM. Further studies showed that it increased apoptotic markers such as Caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzenesulfonyl chloride derivatives react with substituted anilines (e.g., 5-chloro-2-hydroxyaniline) in the presence of a base like sodium carbonate . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or water), and reaction time (1–3 hours at room temperature). Monitoring via TLC or HPLC ensures purity. Recrystallization from methanol yields pure crystals (71% yield in analogous syntheses) .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming its crystallinity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous sulfonamides are analyzed using SC-XRD at 296 K, with refinement parameters (R factor < 0.05) ensuring accuracy . Key metrics include bond angles (C–S–N ~105°) and torsional parameters between aromatic rings. Powder XRD and FT-IR complement structural validation by confirming functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes in water, requiring storage under inert gas (e.g., N₂). Solubility in polar aprotic solvents (DMF, DMSO) is higher than in alcohols or chlorinated solvents. Stability tests via TGA show decomposition above 250°C, suggesting thermal robustness in non-oxidizing environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., MCF-7, HeLa) .

- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms .

- Compare results with structurally related sulfonamides to isolate electronic/steric effects .

Q. What strategies are effective in modifying the sulfonamide scaffold to enhance target selectivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2,5-positions to modulate sulfonamide acidity (pKa ~8–10) and binding affinity .

- Bioisosteric Replacement : Replace the benzene ring with heterocycles (e.g., pyridine) to alter π-π interactions .

- Molecular Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., carbonic anhydrase) and guide synthesis .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : SC-XRD reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility and permeability. For example:

- Eclipsed vs. staggered packing modes (observed in COF analogs) affect surface area and dissolution rates .

- Hydrogen-bond donors (e.g., -OH groups) can be masked via prodrug strategies to enhance bioavailability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological activity data?

- Methodological Answer :

- Fit data to sigmoidal curves (Hill equation) to calculate IC₅₀ values .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives.

- Apply principal component analysis (PCA) to correlate structural features (e.g., logP, molar refractivity) with activity .

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.